molecular formula C16H16N2O3 B11615090 N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]phenyl}acetamide

N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]phenyl}acetamide

Cat. No.: B11615090
M. Wt: 284.31 g/mol
InChI Key: NVYNDNRNYACSEW-UHFFFAOYSA-N
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Description

N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}PHENYL)ACETAMIDE is a compound that features a benzodioxole moiety, which is a structural fragment found in many natural and synthetic compounds. This compound is known for its diverse biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Secondary amines, hetarenethiols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .

Mechanism of Action

The exact mechanism of action of N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}PHENYL)ACETAMIDE is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways, including:

Comparison with Similar Compounds

N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}PHENYL)ACETAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but may exhibit different biological activities and properties, highlighting the uniqueness of N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}PHENYL)ACETAMIDE.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[4-(1,3-benzodioxol-5-ylmethylamino)phenyl]acetamide

InChI

InChI=1S/C16H16N2O3/c1-11(19)18-14-5-3-13(4-6-14)17-9-12-2-7-15-16(8-12)21-10-20-15/h2-8,17H,9-10H2,1H3,(H,18,19)

InChI Key

NVYNDNRNYACSEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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